(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride
Overview
Description
(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminoacetyl Group: This step often involves the use of amino acid derivatives and specific catalysts to ensure the correct stereochemistry.
Addition of the Carbonitrile Group: This can be done using cyanation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to reduce the carbonitrile group to an amine.
Substitution: This reaction can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include primary amines.
Substitution: Products may include halogenated derivatives and other substituted compounds.
Scientific Research Applications
(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride: The enantiomer of the compound with different stereochemistry.
1-(2-aminoacetyl)pyrrolidine-2-carbonitrile: The non-chiral version of the compound.
1-(2-aminoacetyl)pyrrolidine-2-carboxamide: A similar compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
(S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it a valuable molecule for studying stereochemistry-dependent effects in various applications.
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-4-6-2-1-3-10(6)7(11)5-9;/h6H,1-3,5,9H2;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHDYBMGEZPELT-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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